((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanamine
Description
Properties
Molecular Formula |
C8H15FN2 |
|---|---|
Molecular Weight |
158.22 g/mol |
IUPAC Name |
[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methanamine |
InChI |
InChI=1S/C8H15FN2/c9-7-4-8(6-10)2-1-3-11(8)5-7/h7H,1-6,10H2/t7-,8+/m1/s1 |
InChI Key |
XSWRIJVLPYHRRZ-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@]2(C[C@H](CN2C1)F)CN |
Canonical SMILES |
C1CC2(CC(CN2C1)F)CN |
Origin of Product |
United States |
Preparation Methods
Starting Material and Core Formation
- The synthesis often begins with a pyrrolidine precursor such as (S)-pyrrolidin-2-one, which provides the nitrogen-containing ring essential for the pyrrolizine framework.
- Ring expansion techniques, including cycloaddition or ring-closing metathesis, are employed to form the bicyclic hexahydro-pyrrolizine core, ensuring the correct (2R,7aS) stereochemistry is established early in the synthesis.
Methanamine Group Installation
- The methanamine moiety is introduced through reductive amination of aldehyde or ketone intermediates.
- This step often involves the use of mild reducing agents to avoid racemization and maintain the stereochemical integrity of the molecule.
Cyclization and Stereochemical Control
- Intramolecular nucleophilic cyclization is a critical step to close the pyrrolizine ring system.
- Catalysts such as lithium cation complexes facilitate the formation of the bicyclic scaffold with excellent diastereoselectivity.
- Protecting group strategies are employed throughout to shield sensitive functional groups during various transformations and are removed in the final stages.
Purification and Stereochemical Verification
- Final purification is typically achieved by chromatographic techniques, including chiral high-performance liquid chromatography (HPLC).
- Stereochemical configuration is confirmed by nuclear magnetic resonance (NMR) spectroscopy and chiral chromatographic methods.
Industrial Production Considerations
- Industrial-scale synthesis adapts the laboratory methods with optimizations for yield, purity, and cost-effectiveness.
- Continuous flow reactors and automated process controls are implemented to enhance reproducibility and scalability.
- Reaction conditions are optimized to be mild to preserve chiral centers and minimize by-products.
- The process includes catalytic oxidation steps (e.g., RuCl3/NaIO4) and diastereoselective reductions to streamline production without the need for chiral separation.
Summary of Preparation Methodology
| Step Number | Process Description | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Starting material preparation | (S)-pyrrolidin-2-one or similar | Formation of nitrogen-containing ring precursor |
| 2 | Ring expansion/cyclization | Cycloaddition, ring-closing metathesis | Formation of bicyclic pyrrolizine core |
| 3 | Fluorination | Deoxyfluorination agents (e.g., DAST) | Introduction of fluorine at C-2 position |
| 4 | Methanamine group introduction | Reductive amination | Installation of methanamine group |
| 5 | Intramolecular cyclization | Lithium cation catalysis | Stereoselective bicyclic scaffold formation |
| 6 | Protection/deprotection | Various protecting groups | Functional group tolerance during synthesis |
| 7 | Purification and stereochemical analysis | Chiral HPLC, NMR | Confirmation of stereochemistry and purity |
Detailed Research Findings
- A recent scalable synthesis approach highlights a one-step intramolecular nucleophilic ring cyclization via a lithium cation chelate intermediate, yielding the bicyclic scaffold with excellent diastereoselectivity and good yields, eliminating the need for chiral separation steps.
- Catalytic exocyclic olefin oxidation using ruthenium chloride and sodium periodate (RuCl3/NaIO4) has been optimized to improve the efficiency of intermediate oxidation steps in the synthetic sequence.
- The use of reductive amination under mild conditions preserves the stereochemical integrity of the methanamine group, critical for the biological activity of the compound.
- Protecting group strategies are essential to prevent side reactions and ensure selective transformations, especially during fluorination and cyclization steps.
- Industrial methods focus on continuous flow processes and automation to maintain high purity and yield at scale, with chromatographic purification ensuring enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
((2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrrolizine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Medicinal Chemistry
((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanamine serves as a key intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow for modifications that can lead to compounds with enhanced efficacy against specific biological targets.
Case Studies:
- A study by Guo and Chen (2022) highlighted the practical asymmetric synthesis of bicyclic pyrrolidinols, indicating the compound's utility in developing drugs that target neurological disorders and other conditions requiring precise molecular interactions .
Neuropharmacology
Research has shown that derivatives of pyrrolidinol compounds can exhibit significant neuroprotective effects. The fluorinated derivative may enhance the binding affinity to neurotransmitter receptors, making it a candidate for further exploration in neuropharmacological studies.
Relevant Findings:
- Investigations into similar compounds have demonstrated their potential in treating conditions like depression and anxiety by modulating neurotransmitter systems .
Material Science
The compound's unique structure allows it to participate in the formation of polymers and materials with specific properties. Its use as a monomer in polymer chemistry can lead to materials with enhanced thermal stability and mechanical properties.
Applications:
- As a building block in the synthesis of advanced polymers that could be used in coatings or biomedical applications, providing improved durability and biocompatibility .
Data Tables
Mechanism of Action
The mechanism of action of ((2R,7AS)-2-Fluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanamine involves its interaction with specific molecular targets and pathways. The fluorine atom and methanamine group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological processes.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Substituent Impact :
Physicochemical and Pharmacokinetic Properties
| Property | Target Compound | Difluoro Analog | Allyl-Pyrrolidine | Benzodiazepine Analog |
|---|---|---|---|---|
| LogP (Predicted) | 1.2–1.5 | 1.8–2.1 | 0.7–1.0 | 2.5–3.0 |
| Solubility (aq.) | Moderate | Low | High | Low |
| Metabolic Stability | High (due to F) | Very High | Moderate | Low (aromatic oxidation) |
| Stereochemical Complexity | High (2 stereocenters) | High (2 stereocenters + difluoro) | Moderate (1 stereocenter) | Low (racemic mixture) |
Key Observations :
- Fluorination improves metabolic stability but reduces aqueous solubility.
Biological Activity
((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanamine, with the CAS number 2097518-76-6, is a fluorinated compound belonging to the class of pyrrolizines. Its unique structural characteristics and chirality contribute to its potential biological activities, particularly in pharmacology. This article explores its biological activity, including interaction studies, potential therapeutic applications, and relevant research findings.
The compound has a molecular formula of CHFNO and a molecular weight of approximately 159.20 g/mol. Its structure features a tetrahydropyrrolizine moiety, which is significant for its interaction with biological targets. The stereochemistry of the compound is critical as it influences the pharmacokinetic and pharmacodynamic properties.
Interaction Studies
Preliminary studies suggest that ((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanamine may interact with various biological targets, including sodium channels. Such interactions could affect the gating properties of these channels, potentially leading to therapeutic effects in conditions characterized by abnormal excitability, such as epilepsy or neuropathic pain .
Pharmacological Potential
The compound's structural similarity to other biologically active molecules suggests it may exhibit significant pharmacological properties. For instance, compounds with similar structures have been investigated for their roles in modulating neurotransmitter systems and their potential use as analgesics or anticonvulsants .
Comparative Analysis with Similar Compounds
To understand the uniqueness of ((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanamine, a comparison with structurally related compounds can be insightful:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| (2,2-Difluorotetrahydro-1H-pyrrolizin-7a(5H)-yl)methanol | 1788873-48-2 | 0.91 | Contains two fluorine atoms; different stereochemistry |
| (4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride | 1823319-70-5 | 0.84 | Methyl substitution on the pyrrolidine ring |
| ((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride | 623583-08-4 | 0.83 | Different stereochemistry; single fluorine substitution |
This table illustrates that while there are structurally related compounds, the specific configuration and functional groups of ((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanamine contribute to its distinct properties and potential applications in medicinal chemistry .
Case Studies and Research Findings
Research has indicated that compounds similar to ((2R,7aS)-2-Fluorohexahydro-1H-pyrrolizin-7a-yl)methanamine have shown promise in various therapeutic areas:
- Anticonvulsant Activity : A study focusing on pyrrolizine derivatives demonstrated their potential in reducing seizure activity in animal models .
- Analgesic Effects : Another research highlighted that certain analogs exhibited significant analgesic properties through modulation of pain pathways .
- Cancer Therapeutics : The compound's structural features align with those found in other anticancer agents, suggesting potential applications in cancer treatment through inhibition of specific pathways like KRAS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
